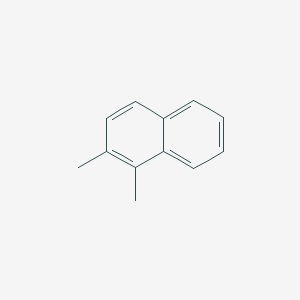

1,2-Dimethylnaphthalene

Description

2, 6-Dimethylnaphthalene, also known as 2, 6-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6-Dimethylnaphthalene has been primarily detected in urine. Within the cell, 2, 6-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 2, 6-Dimethylnaphthalene has a grass taste.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLZIZAQLLYXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058717 |

Source

|

| Record name | 1,2-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS] |

Source

|

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

214 °F (NTP, 1992) |

Source

|

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) |

Source

|

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.01 (NTP, 1992) - Denser than water; will sink |

Source

|

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992) |

Source

|

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28804-88-8, 573-98-8 |

Source

|

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23T7O135BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Dimethylnaphthalene chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of this compound. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for ease of comparison. Detailed methodologies for key experimental procedures are also provided, alongside a visualization of the molecule's structural and property relationships.

Chemical Structure

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with two methyl groups at the 1 and 2 positions.

Structural Identifiers:

| Identifier | Value |

| SMILES | Cc1ccc2ccccc2c1C |

| InChI | InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3 |

| InChIKey | QNLZIZAQLLYXTC-UHFFFAOYSA-N |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [2][3][4] |

| Appearance | Colorless to light orange/yellow liquid | [5] |

| Odor | Characteristic | [6] |

| Density | 1.013 g/mL at 25 °C | [3] |

| Boiling Point | 266-267 °C | [3] |

| Melting Point | -2 to -1 °C | [3] |

| Refractive Index (n20/D) | 1.615 | [3] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

| Water Solubility | Difficult to mix in water |

Table 2: Thermodynamic and Other Properties

| Property | Value | Source(s) |

| Vapor Pressure | 0.0127 mmHg at 25 °C | [7] |

| logP (Octanol/Water Partition Coefficient) | 4.310 | |

| Acentric Factor (ω) | 0.4430 | [8] |

Experimental Protocols

Detailed experimental protocols for the determination of the key properties of this compound are not available in single, dedicated publications. However, the following sections describe the standard methodologies that are broadly applicable for these measurements.

Melting Point Determination

The melting point of a substance is determined as a temperature range, from the point at which the first liquid is observed to the point where the last solid particle melts.[8] A common and effective method for determining the melting point is using a Thiele tube.

Methodology:

-

A small, dry sample of the substance is packed into a capillary tube to a depth of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and capillary tube assembly are inserted into a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated with a microburner. The design of the tube facilitates the circulation of the oil by convection, ensuring uniform heating of the sample and thermometer.[8]

-

The temperature is increased at a rate of 1-2 °C per minute as the melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Standard boiling points are reported at atmospheric pressure. The Thiele tube method can also be adapted for boiling point determination of small liquid samples.

Methodology:

-

A small amount of the liquid is placed in a small test tube (Durham tube).

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube as described for melting point determination.

-

As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles.

-

Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tube. At this point, the heat is removed.

-

The liquid begins to cool, and the stream of bubbles slows down and eventually stops. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.

Density Measurement

Density is the mass of a substance per unit volume. For a liquid like this compound, a pycnometer or a graduated cylinder and a balance are commonly used for density determination.

Methodology using a Pycnometer:

-

A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the scale.

-

The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded.

Structure-Property Relationship Visualization

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key chemical properties.

References

- 1. Naphthalene, 1,2-dimethyl- [webbook.nist.gov]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. This compound CAS#: 573-98-8 [m.chemicalbook.com]

- 4. Naphthalene, 1,2-dimethyl- (CAS 573-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C12H12 | CID 11317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemister.ru]

- 7. chm.uri.edu [chm.uri.edu]

- 8. employees.oneonta.edu [employees.oneonta.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylnaphthalene

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 573-98-8), a polycyclic aromatic hydrocarbon. The information is curated for professionals in research and development, offering quantitative data, standard experimental methodologies, and logical visualizations to support scientific applications.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₁₂H₁₂.[1][2][3][4][5] It is a dimethylnaphthalene isomer carrying methyl groups at the 1 and 2 positions.[6] At room temperature, it exists as a colorless to light yellow or orange clear liquid.[2][4][6][7][8] This compound is a component of crude oil and coal tar and is of interest in organic synthesis and environmental science.[7]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound based on aggregated data from various sources.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ | [1][3][4] |

| Molecular Weight | 156.22 g/mol | |

| 156.22764 g/mol | [1] | |

| 156.23 g/mol | [4][9] | |

| IUPAC Name | This compound | [3][6] |

| CAS Number | 573-98-8 | [1] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [4][6][8] |

| Odor | Characteristic / Aromatic |[1][2][4] |

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Melting Point | -2 to -1 °C | [8] | |

| 1.60 °C | @ 760.00 mm Hg | [1] | |

| -2 °C | [9] | ||

| Boiling Point | 266-267 °C | @ 760.00 mm Hg (lit.) | [4][8] |

| 266.50 °C | @ 760.00 mm Hg | [1] | |

| 132 °C | @ 12.00 mm Hg | [1][9] | |

| Density / Specific Gravity | 1.013 g/mL | at 25 °C (lit.) | [8] |

| 1.019 to 1.024 | at 20 °C | [1] | |

| 1.02 | at 20/20 °C | [9] | |

| Flash Point | > 110 °C (> 230 °F) | Closed Cup | [1][4][8] |

| Vapor Pressure | 0.0127 mmHg | at 25 °C |[1] |

Table 3: Solubility and Partitioning Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Water Solubility | 14.85 mg/L (estimated) | at 25 °C | [1] |

| Practically insoluble / Difficult to mix | [2][3][7][8] | ||

| Solubility in Organic Solvents | Soluble | In alcohol, toluene, benzene, chloroform | [1][2][7] |

| logP (Octanol/Water Partition Coefficient) | 4.310 | |[1] |

Table 4: Optical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Refractive Index (n20/D) | 1.615 (lit.) | at 20 °C | [8] |

| 1.613 to 1.618 | at 20 °C | [1] |

| | 1.62 | |[9] |

Logical Relationship of Physical Properties

The interplay between the molecular structure and the physical properties of this compound determines its behavior and applications. The following diagram illustrates these relationships.

Caption: Logical map of this compound's core properties.

Experimental Protocols for Property Determination

The physical properties outlined above are determined using standard analytical chemistry techniques. The following are detailed summaries of the typical methodologies employed for these characterizations.

Melting and Boiling Point Determination

-

Melting Point: Differential Scanning Calorimetry (DSC) is the modern standard.

-

Sample Preparation: A small, precisely weighed sample (1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Analysis: The cell is heated at a constant, slow rate (e.g., 1-10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Interpretation: The melting point is determined from the resulting thermogram as the onset temperature or the peak of the endothermic event corresponding to the phase transition from solid to liquid.

-

-

Boiling Point: Ebulliometry or distillation methods are common.

-

Apparatus: A distillation flask containing the sample, a boiling chip, a condenser, and a calibrated thermometer with the bulb positioned at the vapor-liquid equilibrium point are assembled.

-

Procedure: The sample is heated gently. As the liquid boils, the vapor rises, condenses, and drips back.

-

Measurement: The temperature is recorded when it stabilizes, indicating that the vapor phase is in equilibrium with the liquid phase at the given atmospheric pressure. For measurements at reduced pressure (e.g., 12 mmHg), a vacuum pump and manometer are connected to the system.[1]

-

Density and Refractive Index Measurement

-

Density: A pycnometer or a digital density meter is used.

-

Calibration: The exact volume of the pycnometer is determined by weighing it empty and then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C).[8]

-

Measurement: The pycnometer is filled with the sample (this compound) and weighed at the same temperature.

-

Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

-

Refractive Index: An Abbe refractometer is typically used.

-

Calibration: The instrument is calibrated using a standard with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid sample are placed on the prism surface.

-

Measurement: The prism is closed, and a light source is used to illuminate the sample. The user adjusts the instrument until the dividing line (shadowline) is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20 °C).[1]

-

Solubility Determination

-

Water Solubility: The shake-flask method followed by chromatographic or spectroscopic analysis is standard.

-

Equilibration: An excess amount of this compound is added to a known volume of purified water in a sealed flask. The mixture is agitated (e.g., on a shaker table) in a constant-temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved organic phase from the aqueous phase.

-

Quantification: A precise volume of the aqueous phase is carefully removed and analyzed. Due to the low expected solubility, a sensitive technique like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is used to determine the concentration of the dissolved compound.

-

Calculation: The solubility is reported in mg/L based on the measured concentration in the saturated solution.

-

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for determining the aqueous solubility of a hydrophobic compound like this compound.

Caption: Generalized workflow for aqueous solubility determination.

References

- 1. 1,2-dimethyl naphthalene, 573-98-8 [thegoodscentscompany.com]

- 2. CAS 573-98-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. Naphthalene, 1,2-dimethyl- [webbook.nist.gov]

- 6. This compound | C12H12 | CID 11317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound CAS#: 573-98-8 [m.chemicalbook.com]

- 9. This compound | 573-98-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 1,2-Dimethylnaphthalene for Researchers and Drug Development Professionals

CAS Number: 573-98-8 IUPAC Name: 1,2-Dimethylnaphthalene

This technical guide provides a comprehensive overview of this compound, a polycyclic aromatic hydrocarbon (PAH), with a focus on its chemical properties, synthesis, metabolism, and toxicological profile. This document is intended for researchers, scientists, and professionals in the field of drug development who may encounter this compound in environmental studies, as a chemical intermediate, or as a potential modulator of metabolic enzymes.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₂ and a molecular weight of 156.23 g/mol .[1] It is one of ten dimethylnaphthalene isomers, with the methyl groups located at the 1 and 2 positions of the naphthalene ring. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 573-98-8 | [1] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

| Physical State | Solid | |

| Boiling Point | 266-268 °C | [1] |

| Melting Point | 8-9 °C | [1] |

| Density | 1.02 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents |

Synthesis of Dimethylnaphthalenes: A Representative Protocol

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general multi-step synthesis for producing specific dimethylnaphthalene isomers is available.[3] This process typically involves the formation of an alkenylbenzene, followed by cyclization to a dimethyltetralin, and subsequent dehydrogenation and isomerization to the desired dimethylnaphthalene. A representative experimental workflow for the synthesis of a dimethylnaphthalene isomer is provided below.

Experimental Workflow: Synthesis of a Dimethylnaphthalene Isomer

Metabolism of this compound

The metabolism of this compound has been studied in rats, revealing a pathway primarily involving oxidation by cytochrome P450 (CYP) enzymes. The primary routes of metabolism include hydroxylation of the aromatic ring and oxidation of the methyl groups.

Experimental Protocol: In Vivo Metabolism Study in Rats

A study on the disposition and metabolism of this compound in rats provides a detailed experimental protocol.[4]

-

Animal Model: Male Wistar rats.

-

Dosing: A single intraperitoneal (i.p.) injection of [³H]-1,2-dimethylnaphthalene (28 mg/kg body weight) dissolved in olive oil.

-

Sample Collection: Urine and feces were collected at various time points over 72 hours. Blood samples were taken to determine plasma concentrations of radioactivity. At the end of the experiment, various organs and tissues were collected.

-

Analysis of Metabolites: Metabolites were isolated from urine using solid-phase extraction and identified by gas chromatography-mass spectrometry (GC-MS).

-

Results: The study found that this compound is rapidly absorbed and metabolized. The primary routes of excretion were via urine and feces, with over 95% of the administered radioactivity recovered within 72 hours.[4]

The identified urinary metabolites of this compound were:

-

1-Methyl-2-naphthoic acid

-

1,2-Dimethylnaphthol

-

N-acetyl-S-(1-methyl-2-naphthylmethyl)cysteine (a mercapturic acid conjugate)

Metabolic Pathway of this compound

Toxicological Profile and Biological Activity

The toxicity of dimethylnaphthalenes is isomer-dependent, with the primary target organs being the lung and nasal epithelium. The mechanism of toxicity is believed to be similar to that of naphthalene, involving metabolic activation by CYP enzymes to reactive intermediates, such as epoxides, which can bind to cellular macromolecules and induce oxidative stress.[5]

Cytochrome P450 Inhibition

Several studies have investigated the interaction of dimethylnaphthalenes with cytochrome P450 enzymes. While specific inhibitory constants (IC₅₀ or Kᵢ) for this compound against CYP1A2 were not found in the reviewed literature, a study on 2,7-Dimethylnaphthalene identified it as a selective CYP1A2 inhibitor with an IC₅₀ of 65 µM.[6][7] This suggests that other dimethylnaphthalene isomers, including this compound, may also possess inhibitory activity towards CYP enzymes. The potential for CYP inhibition is a critical consideration in drug development due to the risk of drug-drug interactions.

Acute Toxicity

Specific LD₅₀ values for this compound were not available in the reviewed literature. However, for comparative purposes, the oral LD₅₀ of 1,4-Dimethylnaphthalene in rats has been reported as 2730 mg/kg.[8]

Signaling Pathway Involvement: The Aryl Hydrocarbon Receptor (AhR)

Polycyclic aromatic hydrocarbons are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1, CYP1A2, and CYP1B1.[5][6]

Upon binding of a ligand, such as a PAH, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[5] While direct evidence for this compound acting as an AhR agonist is not available, its structural similarity to other PAHs that are known AhR ligands suggests that this is a plausible mechanism of action. The activation of the AhR signaling pathway by this compound or its metabolites could lead to the induction of its own metabolism, a common feedback mechanism for xenobiotics.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Conclusion

This compound is a polycyclic aromatic hydrocarbon with a well-characterized metabolic pathway primarily involving cytochrome P450 enzymes. Its toxicological profile is consistent with other methylated naphthalenes, with the potential for respiratory tract effects following metabolic activation. While direct quantitative data on its interaction with specific CYP isoforms and its acute toxicity are limited, its structural similarity to other dimethylnaphthalenes suggests a potential for CYP1A2 inhibition. Furthermore, as a PAH, it is likely to interact with the Aryl Hydrocarbon Receptor signaling pathway, a key regulator of xenobiotic metabolism. For drug development professionals, understanding the metabolic fate and potential for enzyme inhibition and receptor activation of compounds like this compound is crucial for assessing potential drug-drug interactions and off-target effects. Further research is warranted to quantify its inhibitory potency against key drug-metabolizing enzymes and to definitively characterize its role as a potential AhR agonist.

References

- 1. Binding Mode and Structure-Activity Relationships of ITE as an Aryl Hydrocarbon Receptor (AhR) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ligand-Specific Transcriptional Mechanisms Underlie Aryl Hydrocarbon Receptor-Mediated Developmental Toxicity of Oxygenated PAHs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl-hydrocarbon receptor activation regulates constitutive androstane receptor levels in murine and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the Aryl-Hydrocarbon Receptor Inhibits Invasive and Metastatic Features of Human Breast Cancer Cells and Promotes Breast Cancer Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

synthesis routes for 1,2-Dimethylnaphthalene

An In-depth Technical Guide to the Synthesis of 1,2-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) belonging to the family of dimethylnaphthalenes (DMNs), which are naphthalene derivatives with two methyl groups.[1][2][3] The ten possible DMN isomers are often found in mixtures in refinery or coal-derived streams, making the separation of any single isomer difficult and costly.[4] Consequently, targeted synthesis routes are crucial for obtaining specific isomers like this compound for research and development purposes. Based on the migration chemistry of the methyl groups, the 10 DMN isomers are grouped into four triads; this compound is unique in that it constitutes a triad by itself.[5] This guide provides a detailed overview of the primary , complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Routes

The synthesis of this compound can be primarily achieved through the construction of the naphthalene ring system from substituted benzene precursors. The most well-documented method involves a multi-step synthesis starting from 1-tetralone. Other general strategies applicable to naphthalene derivatives, such as cyclization-dehydrogenation and Diels-Alder reactions, represent alternative theoretical pathways.

Route 1: Synthesis from 1-Tetralone

A specific and effective route for preparing this compound involves a three-step sequence starting from 2-methyl-1-tetralone.[6] This method utilizes a Grignard reaction, followed by dehydration and subsequent dehydrogenation to yield the final product.

Overall Reaction Scheme: 2-Methyl-1-tetralone → 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol → 1,2-Dimethyl-3,4-dihydronaphthalene → this compound

Experimental Protocol

Step 1: Grignard Reaction with 2-Methyl-1-tetralone

-

Preparation of Grignard Reagent: Prepare methylmagnesium iodide from magnesium turnings (e.g., 14.8 g) and methyl iodide (e.g., 86.7 g) in anhydrous ether.[6]

-

Reaction: Add a solution of 2-methyl-1-tetralone (e.g., 81.5 g) in ether to the freshly prepared Grignard reagent.[6]

-

Work-up: Decompose the reaction mixture with ice and ammonium chloride solution. Separate the ether layer, wash, dry, and remove the solvent to obtain the crude tertiary carbinol (1,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol).[6]

Step 2: Dehydration of the Tertiary Carbinol

-

Procedure: Dehydrate the crude carbinol from the previous step by heating it with a dehydrating agent such as iodine or by distillation. This step yields 1,2-dimethyl-3,4-dihydronaphthalene.[6]

Step 3: Catalytic Dehydrogenation

-

Procedure: Dehydrogenate the resulting 1,2-dimethyl-3,4-dihydronaphthalene by heating it with a catalyst such as palladium-on-charcoal.[6]

-

Purification: The final product, this compound, can be purified by distillation. The overall yield from 2-methyl-1-tetralone is reported to be 95%.[6]

Data Presentation

| Step | Reactants | Reagents/Catalyst | Product | Yield | Reference |

| 1. Grignard Reaction | 2-Methyl-1-tetralone | Methylmagnesium iodide, Ether, NH₄Cl | 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol | - | [6] |

| 2. Dehydration | Tertiary Carbinol | Iodine (or heat) | 1,2-Dimethyl-3,4-dihydronaphthalene | - | [6] |

| 3. Dehydrogenation | Dihydronaphthalene intermediate | Palladium-on-charcoal | This compound | 95% (overall) | [6] |

Workflow Visualization

Caption: Workflow for the synthesis of this compound from 2-Methyl-1-tetralone.

Route 2: Alkenylation, Cyclization, and Dehydrogenation

A general, multi-step industrial approach for producing various DMN isomers involves the reaction of a substituted benzene with a diene, followed by cyclization and dehydrogenation.[4] While not specifically detailed for 1,2-DMN, this strategy is fundamental in naphthalene synthesis. A well-known example is the synthesis of the 2,6-DMN precursor from o-xylene and butadiene.[3]

General Principle: Alkenylbenzene → Dimethyltetralin → Dimethylnaphthalene

Conceptual Protocol

-

Alkenylation: An aromatic compound (e.g., o-xylene) is reacted with a diene (e.g., butadiene) to form an alkenylbenzene.[3][4]

-

Cyclization: The resulting alkenylbenzene undergoes intramolecular cyclization in the presence of a solid acidic catalyst (e.g., zeolites, silica-alumina) to form a dimethyltetralin intermediate.[4]

-

Dehydrogenation: The dimethyltetralin is dehydrogenated in the vapor phase over a dehydrogenation catalyst (e.g., noble metals on carriers, chromia-alumina) to form the corresponding dimethylnaphthalene.[4]

-

Isomerization (If necessary): The resulting DMN mixture can be isomerized using a solid acidic catalyst to enrich the desired isomer.[4]

Data Presentation: General Reaction Conditions

| Step | Temperature Range (°C) | Pressure Range (atm) | Catalyst Type | Reference |

| Cyclization | 200 - 450 | - | Solid Acidic (e.g., Zeolites) | [4] |

| Dehydrogenation | 200 - 500 | 0.1 - 30.0 | Noble Metals, Chromia-Alumina | [4] |

| Isomerization | 200 - 420 | 0.1 - 20.0 | Solid Acidic (e.g., Zeolites) | [4] |

Logical Relationship Diagram

Caption: General multi-step process for the synthesis of dimethylnaphthalenes.

Route 3: Diels-Alder Reaction

The Diels-Alder [4+2] cycloaddition is a powerful tool for constructing six-membered rings and can be employed in the synthesis of naphthalene skeletons.[7][8] This approach involves the reaction of a substituted diene with a dienophile, followed by aromatization. For this compound, this would conceptually involve a diene and dienophile appropriately substituted to yield the desired methylation pattern after cycloaddition and subsequent reactions.

Conceptual Pathway

-

[4+2] Cycloaddition: A suitably substituted 1,3-diene reacts with a dienophile to form a cyclohexene derivative.

-

Aromatization: The resulting cycloadduct undergoes one or more steps (e.g., oxidation, elimination, dehydrogenation) to form the aromatic naphthalene ring system.

Intramolecular dehydro-Diels–Alder (DDA) reactions represent an advanced application of this strategy for forming arylnaphthalene structures.[7]

Conceptual Diagram

Caption: Conceptual pathway for naphthalene synthesis via the Diels-Alder reaction.

Conclusion

The most direct and well-documented laboratory-scale synthesis of this compound proceeds from 2-methyl-1-tetralone through a Grignard reaction, dehydration, and dehydrogenation sequence, offering a high overall yield.[6] Broader, more industrial methods for DMN production rely on multi-step processes involving alkenylation, cyclization, and dehydrogenation, which typically produce isomer mixtures requiring further separation or isomerization.[4] Additionally, cycloaddition strategies like the Diels-Alder reaction provide a powerful, albeit less specifically documented, alternative for constructing the core naphthalene structure with desired substitutions. The choice of synthesis route will depend on the required scale, purity, and the availability of starting materials.

References

- 1. This compound | 573-98-8 [chemicalbook.com]

- 2. This compound | C12H12 | CID 11317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]

- 4. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intramolecular Dehydro-Diels–Alder Reaction Affords Selective Entry to Arylnaphthalene or Aryldihydronaphthalene Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Geochemical Significance and Analysis of 1,2-Dimethylnaphthalene in Crude Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylnaphthalene (1,2-DMN) is a polycyclic aromatic hydrocarbon (PAH) naturally present in crude oil. As a member of the dimethylnaphthalene (DMN) isomer group, its abundance and distribution, along with other alkylnaphthalenes, serve as crucial molecular fossils. These compounds provide valuable insights into the origin, thermal maturity, and depositional environment of petroleum. This technical guide provides an in-depth overview of the occurrence of 1,2-DMN in crude oil, methodologies for its analysis, and its significance as a geochemical biomarker.

Natural Occurrence and Geochemical Significance

Dimethylnaphthalenes are common constituents of the aromatic fraction of crude oils.[1] Their isomeric distribution is influenced by the thermal maturation of the source rock. As crude oil matures, the relative concentrations of different DMN isomers change, making them useful indicators of the oil's thermal history.[2] For instance, ratios of specific DMN isomers are often used as "maturity parameters" to assess the geological and thermal history of the sedimentary organic matter from which the oil was formed.[2]

While specific concentrations of 1,2-DMN are not as frequently reported as isomer ratios, its presence is a key component in the overall DMN profile used for geochemical fingerprinting. The relative abundance of different alkylnaphthalenes, including 1,2-DMN, can help in oil-source rock correlation studies and in understanding the secondary processes that may have altered the oil's composition, such as water washing.

Quantitative Data

The absolute concentration of this compound in crude oil can vary significantly depending on the oil's origin, maturity, and the presence of secondary alteration processes. Geochemical studies often focus on the relative ratios of different dimethylnaphthalene isomers rather than their absolute concentrations. However, for illustrative purposes, the following table presents a hypothetical range of concentrations for 1,2-DMN and other related compounds that could be found in different crude oil types.

| Compound | Light Crude Oil (Hypothetical) | Heavy Crude Oil (Hypothetical) |

| This compound | 5 - 20 ppm | 1 - 10 ppm |

| 1,5-Dimethylnaphthalene | 10 - 30 ppm | 2 - 15 ppm |

| 2,6-Dimethylnaphthalene | 15 - 40 ppm | 5 - 25 ppm |

| 1-Methylnaphthalene | 50 - 150 ppm | 20 - 80 ppm |

| 2-Methylnaphthalene | 80 - 200 ppm | 30 - 120 ppm |

| Naphthalene | 100 - 500 ppm | 50 - 250 ppm |

| Note: The values presented in this table are for illustrative purposes only and do not represent actual analytical data. |

Experimental Protocols

The analysis of this compound in crude oil involves a multi-step process encompassing sample preparation, fractionation, and instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation and quantification of DMN isomers.

Sample Preparation and Extraction

The initial step involves preparing the crude oil sample for analysis. This typically includes dissolving the oil in an appropriate organic solvent and removing any solid particulates.

-

Protocol:

-

Weigh a known amount of the crude oil sample into a clean glass vial.

-

Add a precise volume of a suitable solvent, such as hexane or dichloromethane, to dissolve the oil.[3]

-

Thoroughly mix the sample using a vortex mixer to ensure complete dissolution.

-

If necessary, centrifuge the sample to pellet any suspended solids.

-

Carefully transfer the supernatant to a clean vial for the next stage of processing.

-

Fractionation of Aromatic Hydrocarbons

To isolate the aromatic fraction containing 1,2-DMN from the complex crude oil matrix, column chromatography is typically employed. This step separates the oil into different fractions based on polarity, such as saturates, aromatics, resins, and asphaltenes.

-

Protocol:

-

Prepare a chromatography column packed with activated silica gel or a combination of silica gel and alumina.[4]

-

Apply the dissolved crude oil sample to the top of the column.

-

Elute the saturate fraction using a non-polar solvent like n-pentane or hexane.

-

Subsequently, elute the aromatic fraction, which contains 1,2-DMN, using a solvent of slightly higher polarity, such as a mixture of hexane and dichloromethane.[1]

-

Collect the aromatic fraction in a clean, pre-weighed flask.

-

Concentrate the collected fraction to a known volume using a gentle stream of nitrogen or a rotary evaporator.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The concentrated aromatic fraction is then analyzed by GC-MS for the identification and quantification of this compound.

-

Protocol:

-

Instrument Setup:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent).[5]

-

Column: A non-polar capillary column, such as an Rxi-5SilMS (30 m x 0.25 mm x 0.25 µm), is suitable for separating DMN isomers.[5]

-

Mass Spectrometer: A Triple Quadrupole Mass Spectrometer is often used for its high sensitivity and specificity.[5]

-

-

Injection:

-

Inject a small volume (e.g., 1-2 µL) of the aromatic fraction into the GC inlet.[5]

-

Use a split or splitless injection mode depending on the sample concentration. A split ratio of 1:10 is common.[5]

-

Set the inlet temperature to a value that ensures rapid volatilization of the analytes (e.g., 250°C).[5]

-

-

Chromatographic Separation:

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate (e.g., 1.30 mL/min).[5]

-

Oven Temperature Program: A temperature program is used to separate the different components of the aromatic fraction. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a controlled rate.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.[5]

-

Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are preferred as they offer higher sensitivity and specificity compared to a full scan mode.[5] The characteristic ions for 1,2-DMN (m/z 156, 141) would be monitored.

-

-

Quantification:

-

Create a calibration curve using certified reference standards of this compound at various concentrations.

-

Spike the samples with an internal standard (e.g., a deuterated PAH) to correct for any variations in sample preparation and instrument response.

-

The concentration of 1,2-DMN in the sample is determined by comparing its peak area to the calibration curve.

-

-

Visualizations

Caption: Experimental workflow for the analysis of this compound in crude oil.

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) process.

References

- 1. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]

- 2. Quantitation of dimethylnaphthalenes in crude oils by means of two-dimensional capillary gas chromatography (Journal Article) | ETDEWEB [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

1,2-Dimethylnaphthalene: A Comprehensive Technical Guide to its Environmental Sources and Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the environmental sources, fate, and transport of 1,2-dimethylnaphthalene. The information is compiled from peer-reviewed scientific literature and environmental agency reports to support researchers and professionals in understanding the environmental behavior of this polycyclic aromatic hydrocarbon (PAH).

Environmental Sources

This compound originates from both natural and anthropogenic sources. Its presence in the environment is primarily linked to the combustion of organic materials and its occurrence in fossil fuels.

Natural Sources

The primary natural sources of this compound include:

-

Fossil Fuels: It is a natural component of crude oil and coal.[1][2][3][4]

-

Plants: The compound has been identified in certain plant species.[5]

Anthropogenic Sources

Human activities are the major contributors to the release of this compound into the environment. Key anthropogenic sources include:

-

Incomplete Combustion: The incomplete burning of organic matter, such as wood and fossil fuels in engines and industrial processes, is a significant source.[3][4][6][7][8]

-

Industrial Processes: Coal tar distillation and other industrial activities release this compound.[3][6][7]

-

Tobacco Smoke: It is a constituent of tobacco smoke.[4][6][7]

Environmental Fate

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that determine its transport, transformation, and persistence in various environmental compartments.

Atmospheric Fate

In the atmosphere, this compound primarily exists in the vapor phase.[4] Its fate is largely determined by gas-phase reactions with hydroxyl (OH) radicals.[9][10][11][12][13] These reactions are a key removal pathway and lead to the formation of secondary organic aerosols (SOA).[10][14][15][16] The atmospheric lifetime of dimethylnaphthalenes is relatively short, estimated to be on the order of hours.[9]

Table 1: Atmospheric Reaction Data for Dimethylnaphthalenes

| Compound | OH Radical Reaction Rate Constant (kOH) | Secondary Organic Aerosol (SOA) Yield (High-NOx) | Reference |

| This compound | Not explicitly found | 0.31 | [10] |

Biodegradation

Microbial degradation is a significant process in the removal of this compound from soil and water. Several bacterial strains have been identified that can utilize methylnaphthalenes as a source of carbon and energy.[17][18][19][20] The biodegradation pathways typically involve the oxidation of either the aromatic ring or one of the methyl groups.[17][18] For instance, Pseudomonas putida has been shown to degrade methylnaphthalenes through multiple pathways.[17][18]

Photodegradation

While specific studies on the photodegradation of this compound are limited, research on similar compounds like 1-methylnaphthalene indicates a high potential for photo-oxidation under the influence of UV light.[9] This process is likely to contribute to its transformation in sunlit surface waters and on surfaces.

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are influenced by its physicochemical properties. Its vapor pressure, water solubility, and Henry's Law constant are similar to those of naphthalene and other methylnaphthalenes, suggesting that volatilization from water and soil surfaces to the atmosphere is a primary transport mechanism.[4][6][7] In aquatic and soil environments, it has a tendency to adsorb to organic matter in sediment and soil particles.[7]

Bioaccumulation

This compound has the potential to bioaccumulate in aquatic organisms.[7] Studies on methylnaphthalenes have reported bioconcentration factors (BCFs) in species such as oysters.[7] However, the extent of biomagnification in the food chain may be limited by the ability of many organisms to metabolize and excrete these compounds.[21]

Table 2: Ecotoxicological Data for this compound

| Organism | Endpoint | Value | Reference |

| Oithona davisae (marine copepod) | 24h LC50 | Not specified for 1,2-DMN alone | [22] |

| Paracartia grani (marine copepod) | 24h LC50 | 161 µg/L | [23] |

Experimental Protocols

Atmospheric Oxidation Studies

The gas-phase reactions of this compound with OH radicals and the subsequent formation of SOA are typically investigated in smog chambers. A common experimental setup involves:

-

Chamber Preparation: A large, inert chamber (e.g., Teflon) is flushed with purified air.

-

Introduction of Reactants: Known concentrations of this compound, an OH radical precursor (e.g., methyl nitrite or hydrogen peroxide), and a NOx source (if studying high-NOx conditions) are introduced into the chamber.

-

Initiation of Reaction: The reaction is initiated by photolysis of the OH precursor using UV lamps that simulate sunlight.

-

Monitoring of Reactants and Products: The concentrations of this compound and gaseous products are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

-

Aerosol Measurement: The formation and size distribution of SOA particles are measured using instruments like a Scanning Mobility Particle Sizer (SMPS).

-

Data Analysis: The reaction rate constant is determined from the decay of this compound, and the SOA yield is calculated as the mass of aerosol formed per mass of hydrocarbon reacted.

Biodegradation Studies

The investigation of microbial degradation of this compound often follows these steps:

-

Isolation of Microorganisms: Bacteria capable of degrading this compound are isolated from contaminated environments (e.g., soil or sediment) by enrichment culture techniques using this compound as the sole carbon source.

-

Growth Experiments: The isolated strains are grown in a liquid mineral salts medium containing this compound. Bacterial growth is monitored by measuring the optical density of the culture.

-

Metabolite Identification: At different time points during the growth experiment, samples of the culture medium are extracted with an organic solvent. The extracts are then analyzed by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate and final products of the degradation pathway.

-

Enzyme Assays: To confirm the proposed degradation pathway, cell-free extracts are prepared from the bacteria, and the activity of specific enzymes involved in the pathway is measured.

-

Oxygen Uptake Measurements: Whole cells are exposed to potential metabolic intermediates, and the rate of oxygen consumption is measured to determine if these compounds are utilized by the cells.

Visualizations

Caption: Environmental sources and fate pathways of this compound.

Caption: Workflow for studying the biodegradation of this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Quantitation of dimethylnaphthalenes in crude oils by means of two-dimensional capillary gas chromatography (Journal Article) | ETDEWEB [osti.gov]

- 3. Fact sheet: Naphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. This compound | C12H12 | CID 11317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The atmospheric oxidation mechanism of 2-methylnaphthalene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. 1,2-二甲基萘 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound 95 573-98-8 [sigmaaldrich.com]

- 16. This compound, 98% | Fisher Scientific [fishersci.ca]

- 17. Evidence for the involvement of multiple pathways in the biodegradation of 1- and 2-methylnaphthalene by Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 19. Metabolism of 2,6-dimethylnaphthalene by flavobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. Lethal and sublethal effects of naphthalene and this compound on naupliar and adult stages of the marine cyclopoid copepod Oithona davisae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Toxicological Profile of 1,2-Dimethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered scientific interest due to its presence in the environment and its potential toxicological implications. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound, with a focus on its physicochemical properties, toxicokinetics, and various toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to assessing its toxicological behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 573-98-8 | [1] |

| Appearance | Colorless or yellow liquid | [2] |

| Boiling Point | 266-267 °C | [1] |

| Melting Point | -2 to -1 °C | [1] |

| Density | 1.013 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.0127 mmHg at 25 °C | [3] |

| Flash Point | > 110 °C | [3] |

| Water Solubility | Insoluble | [4] |

| Log P (Octanol/Water Partition Coefficient) | 4.3 | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a substance describe its journey through the body, from absorption to excretion. Studies in rats have provided initial insights into the disposition and metabolism of this compound.

Absorption and Distribution

Following intraperitoneal (i.p.) administration in rats, this compound is rapidly absorbed, with peak plasma concentrations of its radiolabeled form observed within 4 hours.[5] The compound distributes to various tissues, with the highest initial concentrations found in fat, adrenal glands, liver, spleen, and kidneys.[6] Despite its initial accumulation in adipose tissue, it is rapidly cleared, suggesting it does not form long-lasting deposits.[5]

Metabolism

The metabolism of this compound in rats involves both oxidation of the methyl groups and the aromatic ring.[5] The primary metabolic pathways include ring hydroxylation and conjugation with glutathione, leading to the formation of various metabolites.[6] Identified urinary metabolites in rats include:

-

1,2-Dimethylthionaphthalene

-

1,2-Dimethylnaphthol

-

1-Methylnaphthalene-2-methanol

-

1-Methyl-2-naphthoic acid

-

1,2-Dimethylmethylthionaphthalene[6]

The metabolism of this compound is a critical determinant of its toxicity, as the formation of reactive intermediates can lead to cellular damage.

Excretion

This compound and its metabolites are primarily eliminated from the body through both urine and feces.[6] In rats, approximately 65% of an administered dose was recovered in the excreta within 24 hours, with over 95% eliminated within 72 hours, indicating a relatively rapid turnover rate.[5]

Toxicological Endpoints

Comprehensive toxicological data for this compound is limited. Much of the available information is derived from studies on related compounds such as naphthalene and other dimethylnaphthalene isomers.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LC50 (24h) | Paracartia grani (copepod) | Water | 161 µg/L | [7] |

| Oral LD50 | Rat | Oral | Data not available | |

| Dermal LD50 | Rabbit | Dermal | Data not available | |

| Inhalation LC50 | Rat | Inhalation | Data not available |

Subchronic and Chronic Toxicity

Specific subchronic and chronic toxicity studies for this compound were not identified in the reviewed literature. However, studies on the related compound 2-methylnaphthalene in mice have shown that chronic dietary administration can lead to non-neoplastic lesions, such as pulmonary alveolar proteinosis.[8][9]

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed | Reference |

| 90-day | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Chronic | Data not available | Data not available | Data not available | Data not available | Data not available |

Carcinogenicity

There is currently no data available to assess the carcinogenic potential of this compound in humans or animals. Studies on 1-methylnaphthalene and 2-methylnaphthalene have provided limited or equivocal evidence of carcinogenicity in mice.[9][10]

| Species | Route | Exposure Duration | Tumor Incidence | Classification | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Genotoxicity

Direct genotoxicity data for this compound is not available. The genotoxic potential of PAHs is often linked to their metabolic activation to reactive intermediates that can form DNA adducts. Standard genotoxicity assays would be required to evaluate this endpoint for this compound.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | S9 | Data not available | |

| In vitro Micronucleus | Mammalian cells | With/without S9 | Data not available | |

| In vivo Micronucleus | Rodent | - | Data not available |

Reproductive and Developmental Toxicity

No studies were found that specifically investigated the reproductive or developmental toxicity of this compound. Developmental toxicity has been observed for naphthalene in rats at maternally toxic doses.[11]

| Endpoint | Species | Route | NOAEL | LOAEL | Effects Observed | Reference |

| Reproductive Toxicity | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Developmental Toxicity | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for conducting such studies. The following provides an overview of the general methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions with standard diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Procedure: A group of three animals is dosed at the selected starting dose. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the next lower dose is used.

-

If no mortality occurs, the next higher dose is used.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

In vivo Micronucleus Assay - OECD Test Guideline 474

This assay is used to detect the induction of micronuclei in erythrocytes, which is an indicator of chromosomal damage.

-

Test Animals: Typically, mice or rats are used.

-

Dose Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control are included.

-

Treatment Schedule: Animals are typically dosed once or twice.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis: The collected cells are smeared onto slides, stained, and scored for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total PCEs. At least 2000 PCEs per animal are scored.

-

Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control.

Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, PAHs as a class are known to exert their toxic effects through various mechanisms, often involving the dysregulation of key cellular signaling pathways. A generalized overview of pathways commonly affected by PAH toxicity is presented below. It is important to note that this is a general representation and the specific pathways affected by this compound may differ.

PAHs can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and dihydrodiols. These reactive metabolites can bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts. This can trigger DNA damage response pathways, and if the damage is not properly repaired, it can lead to mutations and potentially cancer.

Furthermore, some PAHs can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of various genes, including those encoding for metabolic enzymes like CYP1A1. This can create a feedback loop, increasing the metabolism of the PAH and the production of reactive metabolites.

Other signaling pathways that can be affected by PAH-induced oxidative stress and cellular damage include the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), which are involved in cell proliferation, differentiation, and apoptosis, and the PI3K/Akt pathway, which plays a crucial role in cell survival and growth.

Conclusion

The available data on the toxicological profile of this compound is currently limited, particularly concerning chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental effects in mammals. The existing information on its physicochemical properties and toxicokinetics in rats provides a foundational understanding of its behavior in biological systems. Further research is imperative to fill the existing data gaps and to fully characterize the potential risks associated with exposure to this compound. The use of standardized OECD guidelines for future toxicological studies will be crucial for generating reliable and comparable data. A deeper investigation into the specific signaling pathways affected by this compound will also be essential for elucidating its mechanisms of toxicity and for developing robust risk assessments.

References

- 1. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS | Semantic Scholar [semanticscholar.org]

- 2. Ames test - Wikipedia [en.wikipedia.org]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. 1,2-dimethyl naphthalene, 573-98-8 [thegoodscentscompany.com]

- 5. policycommons.net [policycommons.net]

- 6. quantics.co.uk [quantics.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Abstract for TER91006 [ntp.niehs.nih.gov]